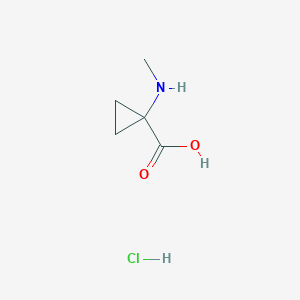

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 99324-91-1 . It has a molecular weight of 151.59 and its IUPAC name is 1-(methylamino)cyclopropanecarboxylic acid hydrochloride . The compound is stored in a sealed, dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is 1S/C5H9NO2.ClH/c1-6-5(2-3-5)4(7)8;/h6H,2-3H2,1H3,(H,7,8);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a solid at room temperature . It has a density of 1.2±0.1 g/cm^3 , a boiling point of 226.3±23.0 °C at 760 mmHg , and a flash point of 90.7±22.6 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 49 Å^2 .Aplicaciones Científicas De Investigación

Potential Antidepressant Derivatives

One notable application involves the synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. Bonnaud et al. (1987) synthesized a series of these derivatives, evaluating their potential antidepressant activity in animal models. Their research led to the development of midalcipran (INN), a compound showing promising activity in pharmacological tests with a potential lack of side effects, currently in phase III clinical evaluation (Bonnaud, H. Cousse, G. Mouzin, M. Briley, A. Stenger, F. Fauran, J. Couzinier, 1987).

Synthesis Techniques

Zhou et al. (2011) developed a stereoselective synthesis method for 1-Aminocyclopropanecarboxylic acid derivatives, using sulfur ylide for cyclopropanation of dehydroamino acid derivatives. This method provides aminocyclopropanes with reasonable diastereoselection and good yields, highlighting a synthetic pathway for these compounds with potential biological activity (Zhou, Xianming Deng, Jun-Cheng Zheng, Qi Shen, Xiu-Li Sun, Yong Tang, 2011).

Neuropharmacological Effects

Trullas et al. (1991) explored the neuropharmacological effects of 1-Aminocyclopropanecarboxylic acid (ACPC), demonstrating its potential as an antidepressant and anxiolytic agent in animal models. Their findings suggest that derivatives of 1-aminocyclopropanecarboxylic acid could represent a new class of therapeutic agents for depression and anxiety disorders (Trullas, Traci Folio, Andrew Young, Rachel L. Miller, K. Boje, Phil Skolnick, 1991).

Plant Ethylene Synthesis and Response

Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery is significant for understanding the metabolic pathways of ethylene, a crucial plant hormone involved in various growth and stress response processes (Hoffman, Shangfa Yang, T. McKeon, 1982).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261 and P305+P351+P338 . It should be noted that conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

Propiedades

IUPAC Name |

1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-6-5(2-3-5)4(7)8;/h6H,2-3H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDVZTWFMHNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)